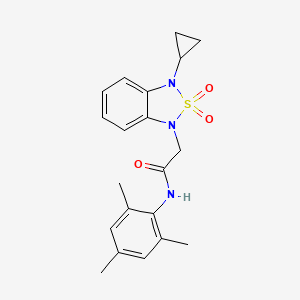

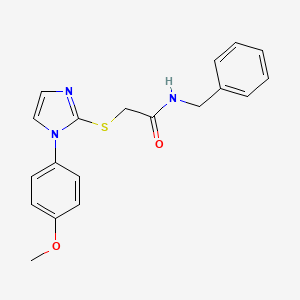

2-(3-环丙基-2,2-二氧代-1,3-二氢-2lambda6,1,3-苯并噻二唑-1-基)-N-(2,4,6-三甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives and similar heterocyclic compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and applications in drug development. The structural motif of benzothiazole, often present in pharmaceuticals, agrochemicals, and dyes, is known for its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves cyclization reactions, condensation, and substitution reactions. A common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, followed by cyclization. Novel methods also include carbodiimide condensation for introducing various substituents into the benzothiazole ring, enhancing the compound's biological activity (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural verification. The presence of substituents on the benzothiazole ring significantly affects the compound's electronic configuration and, consequently, its reactivity and interaction with biological targets (Ismailova et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are essential for modifying the compound's chemical properties and enhancing its pharmacological profile.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of benzothiazole derivatives depend on their molecular structure. Substituents on the benzothiazole ring can significantly alter these properties, affecting the compound's suitability for different pharmaceutical formulations.

Chemical Properties Analysis

The chemical reactivity of benzothiazole derivatives, including their acidic and basic properties, is influenced by the substituents on the benzothiazole ring. Studies on the pKa values of these compounds help in understanding their protonation behavior in biological environments, which is crucial for their absorption and distribution within the body (Duran & Canbaz, 2013).

科学研究应用

抗肿瘤活性

类似于问题中化合物的苯并噻唑衍生物已被合成并评估其抗肿瘤活性。Yurttaş、Tay和Demirayak(2015)进行了一项研究,合成了N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,并在体外对各种人类肿瘤细胞系进行了测试。一些衍生物对特定癌细胞系表现出显著的抗癌活性,突显了苯并噻唑结构在抗肿瘤应用中的潜力(Yurttaş、Tay和Demirayak,2015)。

代谢稳定性改进

另一项研究专注于磷脂酰肌醇-3-激酶(PI3K)/哺乳动物雷帕霉素靶蛋白(mTOR)抑制剂,这在癌症治疗中很重要。Stec等人(2011)讨论了对苯并噻唑环的修饰以提高代谢稳定性,这是药物开发中的关键因素。研究表明,苯并噻唑的结构类似物,如问题中的化合物,可以被设计为具有更好的药代动力学性能(Stec et al., 2011)。

杂环化合物合成

Ichikawa等人(2020)展示了苯并噻唑及其类似物在合成各种杂环化合物方面的多功能性。他们探索了无金属催化的环化条件,以产生2-氨基-1,3-苯硒唑,展示了合成各种生物活性杂环化合物的潜力,包括苯并噻唑,这可能导致新药物的发现(Ichikawa, Miyashi, Ishigaki, & Mitsuhashi, 2020)。

光伏和光学研究

该化合物的类似物也已被研究其光化学和热化学性质。Mary等人(2020)合成了苯并噻唑酮乙酰胺类似物,并评估了它们在染料敏化太阳能电池(DSSCs)中作为光敏剂的潜力。这项研究表明,苯并噻唑衍生物可能在药理学之外有应用,潜在地用于可再生能源技术(Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020)。

属性

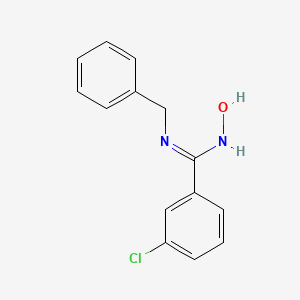

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-13-10-14(2)20(15(3)11-13)21-19(24)12-22-17-6-4-5-7-18(17)23(16-8-9-16)27(22,25)26/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSNHAUBWXFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)